3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring could be formed through a cyclization reaction1. The oxazoline ring could be synthesized through a reaction between an amino alcohol and an aryl nitrile2. However, without specific literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis32.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biphenyl group would likely contribute to the compound’s rigidity and could potentially participate in pi stacking interactions. The piperidine and oxazolidine rings could contribute to the compound’s solubility and reactivity4.Chemical Reactions Analysis
Again, without specific literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. However, the presence of multiple functional groups suggests that it could participate in a variety of reactions. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its boiling point and decrease its solubility in water6.Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : The synthesis of new compounds related to the structure of interest, such as thiazolidine-2,4-diones, has demonstrated potential antimicrobial activities. Compounds have been screened for antibacterial (against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli) and antifungal (against Aspergillus niger and A. flavus) activities, showing effective inhibition in some cases (Prakash et al., 2010).
Cyclization Techniques : Novel oxazolidine derivatives have been synthesized using electrooxidative methods and have explored the role of catalytic amounts of iodide ions in improving the yields of such cyclization reactions, which is crucial for developing compounds with desired biological activities (Okimoto et al., 2012).
Anticancer Activity : N-substituted indole derivatives, including structures related to oxazolidine-2,4-diones, have been synthesized and evaluated for their anticancer activities. These studies highlight the potential for developing novel therapeutic agents targeting specific cancer cell lines (Kumar & Sharma, 2022).
Anti-inflammatory and Anticancer Evaluation : Heterocyclic compounds derived from 2,6-dioxopiperazine derivatives have been synthesized and assessed for anti-inflammatory and anticancer activities. This research underscores the versatility of such compounds in addressing a range of diseases through modulation of biological pathways (Kumar et al., 2014).
Safety And Hazards
Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, it should be handled with care to avoid exposure and potential harm.
Future Directions
Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and studying its reactivity in more detail. Additionally, computational studies could be used to predict its properties and behavior3.
Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a detailed and accurate analysis, specific literature on the compound would be needed.
properties
IUPAC Name |
3-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-20(14-16-6-8-18(9-7-16)17-4-2-1-3-5-17)23-12-10-19(11-13-23)24-21(26)15-28-22(24)27/h1-9,19H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLIZAHKHTUTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione |
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